molecular formula C22H25N5O2S B2873896 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide CAS No. 2097900-22-4

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide

Cat. No. B2873896
CAS RN: 2097900-22-4
M. Wt: 423.54
InChI Key: KRQWONALRAERHR-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide and its derivatives are synthesized for their potential antimicrobial activities. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including structures similar to the one , showing variable and modest activity against bacteria and fungi. This demonstrates the compound's role in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiviral Drug Discovery

The compound's structural relatives have been explored in antiviral drug discovery. De Clercq (2009) discussed the significance of pyridine and pyrazine derivatives in developing treatments for viral infections. Although not directly mentioned, this research highlights the broader family of compounds' importance in antiviral strategies (De Clercq, 2009).

Analgesic and Antiparkinsonian Activities

Compounds structurally related to 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide have been studied for their potential analgesic and antiparkinsonian activities. Amr, Maigali, and Abdulla (2008) found that derivatives of 2-chloro-6-ethoxy-4-acetylpyridine exhibited significant analgesic and antiparkinsonian effects, suggesting similar potential for the compound (Amr, Maigali, & Abdulla, 2008).

Mycobacterium Tuberculosis GyrB Inhibitors

Exploring new treatments for tuberculosis, Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showing promising activity against Mycobacterium tuberculosis. This study indicates the potential application of the compound and its derivatives in developing novel anti-tubercular agents (Jeankumar et al., 2013).

Anti-Tubercular Agents

Srinivasarao et al. (2020) designed, synthesized, and evaluated novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity. Some derivatives showed significant activity against Mycobacterium tuberculosis H37Ra, underscoring the compound's importance in anti-tubercular drug development (Srinivasarao et al., 2020).

properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-2-29-16-8-9-18-19(12-16)30-22(23-18)24-21(28)15-6-4-10-27(13-15)20-11-14-5-3-7-17(14)25-26-20/h8-9,11-12,15H,2-7,10,13H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQWONALRAERHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN(C3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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